Lesion Detection Sensitivity: Tc-99m SPECT Demonstrates 78.3% Concordance with Ga-68 PET for Prostate Cancer Imaging
In a head-to-head prospective study of 14 prostate cancer patients, Tc-99m HYNIC PSMA SPECT/CT detected 36 of 46 lesions identified by Ga-68 PSMA PET/CT, achieving an overall sensitivity of 78.3% [1]. Notably, Tc-99m SPECT demonstrated 100% detection of prostate lesions (10/10) and 91.7% of bone lesions (11/12), but was less sensitive for lymph node metastases, detecting only 62.5% (15/24) [1]. Detection was significantly associated with lesion size, with all lymph nodes >10 mm detected, but only 28% of nodes <10 mm detected [1].
| Evidence Dimension | Lesion Detection Sensitivity (overall) |
|---|---|
| Target Compound Data | 78.3% (36/46 lesions) |
| Comparator Or Baseline | Gallium-68 PSMA PET/CT (Reference standard = 100% detection, 46/46 lesions) |
| Quantified Difference | Tc-99m detects 21.7% fewer lesions overall compared to Ga-68 PET reference standard. |
| Conditions | Prospective study; 14 patients with histologically confirmed prostate cancer; median PSA 45.18 ng/mL; imaging with Tc-99m HYNIC PSMA SPECT/CT and Ga-68 PSMA PET/CT. |
Why This Matters
This quantitative performance metric allows procurement teams to weigh the diagnostic trade-off against the significant cost and infrastructure advantages of Tc-99m SPECT, especially in settings where Ga-68 PET availability is limited [2].
- [1] Lawal, I. O., et al. (2017). Diagnostic sensitivity of Tc-99m HYNIC PSMA SPECT/CT in prostate carcinoma: A comparative analysis with Ga-68 PSMA PET/CT. The Prostate, 77(11), 1205-1212. View Source
- [2] Lawal, I. O., et al. (2017). Diagnostic sensitivity of Tc-99m HYNIC PSMA SPECT/CT in prostate carcinoma: A comparative analysis with Ga-68 PSMA PET/CT. The Prostate, 77(11), 1205-1212. View Source
